2-Amino-3-iodo-6-methylbenzoic acid

Description

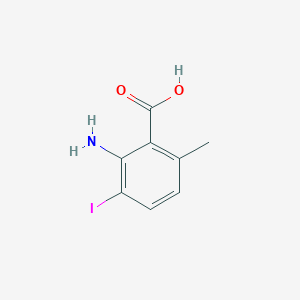

2-Amino-3-iodo-6-methylbenzoic acid is a halogenated derivative of aminobenzoic acid, characterized by an amino group (-NH₂) at position 2, an iodine atom at position 3, and a methyl group (-CH₃) at position 6 on the benzene ring.

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

2-amino-3-iodo-6-methylbenzoic acid |

InChI |

InChI=1S/C8H8INO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

YNNYXSDROQLNEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-iodo-6-methylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-Amino-6-methylbenzoic acid. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-iodo-6-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

Oxidation: Conversion to 2-Nitro-3-iodo-6-methylbenzoic acid.

Reduction: Formation of 2-Amino-3-iodo-6-methylbenzylamine.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Amino-3-iodo-6-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates and potential therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-iodo-6-methylbenzoic acid depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

| Compound | Substituent Positions | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| 2-Amino-3-iodo-6-methylbenzoic acid | 2-NH₂, 3-I, 6-CH₃ | ~277.1 (estimated) | High polarizability (iodine) |

| 2-Amino-3-methylbenzoic acid | 2-NH₂, 3-CH₃ | 151.16 | Enhanced lipophilicity |

| 2-Amino-6-chlorobenzoic acid | 2-NH₂, 6-Cl | 171.58 | Higher acidity (pKa ~2.5) |

| 4-Amino-3-iodobenzoic acid | 4-NH₂, 3-I | 263.04 | Distinct crystal packing |

Halogen vs. Alkyl Substituents

Iodine’s large atomic radius and polarizability distinguish it from smaller halogens (e.g., Cl, Br) and alkyl groups:

- 2-Amino-3-bromobenzoic acid (CAS unlisted): Bromine’s lower electronegativity compared to iodine may reduce resonance stabilization of the carboxylate anion, affecting solubility .

- Methyl 2-amino-3-methylbenzoate (CAS 18595-13-6): Esterification of the carboxylic acid group eliminates hydrogen-bonding capacity, reducing intermolecular interactions critical for crystallization .

Crystallographic and Analytical Considerations

Tools like Mercury () and SHELX () are critical for analyzing structural differences. For instance, iodine’s high electron density facilitates precise X-ray diffraction analysis, as seen in studies of 2-amino-6-methyl-1,3-benzothiazole cocrystals (). In contrast, methyl or chloro substituents require lower-resolution methods due to weaker scattering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.